N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes dimethylamino groups and a methoxyphenyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-methoxyaniline under controlled conditions to form a Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired diamide compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions, often using sodium borohydride, can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amine derivatives from reduction, and substituted compounds from nucleophilic substitution reactions.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s methoxyphenyl group also contributes to its overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(dimethylamino)benzaldehyde
- 3-methoxyaniline
- N,N-dimethyl-3-aminophenol
Uniqueness
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide stands out due to its combination of dimethylamino and methoxyphenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in various applications, from chemical synthesis to potential therapeutic uses.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-24(2)17-11-9-15(10-12-17)19(25(3)4)14-22-20(26)21(27)23-16-7-6-8-18(13-16)28-5/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVNTYWIGRAGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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